pppApG

Influenza virus replication RNA-dependent RNA polymerase de novo initiation

pppApG (5′-triphosphoadenylyl-(3′→5′)-guanosine) is a linear RNA dinucleotide composed of a 5′-ATP unit linked to a 5′-GMP unit via a 3′→5′ phosphodiester bond. It is chemically defined as an oligonucleotide of the form pppNpN, with molecular weight 852.39 g/mol (free acid).

Molecular Formula C20H28N10O20P4
Molecular Weight 852.4 g/mol
Cat. No. B12396839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepppApG
Molecular FormulaC20H28N10O20P4
Molecular Weight852.4 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N
InChIInChI=1S/C20H28N10O20P4/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(33)13(7(47-19)2-45-53(40,41)50-54(42,43)49-51(35,36)37)48-52(38,39)44-1-6-10(31)11(32)18(46-6)30-5-26-9-16(30)27-20(22)28-17(9)34/h3-7,10-13,18-19,31-33H,1-2H2,(H,38,39)(H,40,41)(H,42,43)(H2,21,23,24)(H2,35,36,37)(H3,22,27,28,34)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
InChIKeyDTYOICBSSHTIFB-INFSMZHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

pppApG (CAS 68892-47-7): A 5′-Triphosphorylated RNA Dinucleotide for Mechanistic Studies of Viral Replication Initiation and Bacterial Second Messenger Synthesis


pppApG (5′-triphosphoadenylyl-(3′→5′)-guanosine) is a linear RNA dinucleotide composed of a 5′-ATP unit linked to a 5′-GMP unit via a 3′→5′ phosphodiester bond [1]. It is chemically defined as an oligonucleotide of the form pppNpN, with molecular weight 852.39 g/mol (free acid) [1]. This compound functions as both a de novo initiation product and a primer for RNA-dependent RNA polymerases, and is recognized as a key intermediate in the enzymatic synthesis of bacterial cyclic dinucleotides [2].

Why pppApG Cannot Be Substituted with ApG, GpG, or ATP Alone in Viral Replication Initiation Assays


Substitution of pppApG with alternative dinucleotides such as ApG or mononucleotides such as ATP fails to recapitulate the mechanistically distinct initiation strategies employed by viral RNA polymerases. Influenza virus RNA polymerase initiates pppApG synthesis internally on the cRNA promoter but terminally on the vRNA promoter—a promoter-specific divergence not observable with ApG-primed transcription [1]. Moreover, only the heterotrimeric polymerase complex (PB1-PB2-PA) produces detectable pppApG; PB1-PA dimers generate no detectable product, demonstrating that pppApG synthesis is a functional readout of intact trimeric polymerase activity [2]. In bacterial systems, GTP alone does not bind EcCdnD, whereas pppApG binds as a plausible intermediate, indicating that ATP-only or GTP-only conditions cannot substitute for pppApG in studying cyclic trinucleotide biosynthesis [3].

pppApG Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


Internal vs Terminal pppApG Initiation on cRNA vs vRNA Promoters by Influenza Polymerase

Influenza virus RNA polymerase exhibits promoter-specific initiation strategies for pppApG synthesis. On the model cRNA promoter, pppApG synthesis is initiated internally (at residues 4 and 5), whereas on the model vRNA promoter, synthesis is initiated terminally (at residues 1 and 2) [1]. This dual initiation behavior is unique to pppApG as a de novo initiation product and is not observed with primer-based assays using ApG or GpG [1].

Influenza virus replication RNA-dependent RNA polymerase de novo initiation

Differential Primer Efficiency: ApG Exhibits 15-Fold Stimulation vs Limited Activity of Longer Oligonucleotides

Among synthetic oligonucleotides of various chain lengths tested with detergent-activated influenza virion RNA polymerase, the dinucleotide ApG and trinucleotide ApGpC were the most efficient primers, exhibiting at least 15-fold stimulation of RNA synthesis [1]. By contrast, longer heptanucleotides complementary to viral RNA 3′ termini stimulated polymerase activity by less than 3-fold [1]. The Km values for dinucleotide and trinucleotide primers were within the range of 0.024–0.10 mM [1].

Influenza virus transcriptase oligonucleotide primers Km determination

Trimeric Polymerase Requirement: PB1-PA Dimer Fails to Produce Detectable pppApG

In an in vitro assay based on pppApG synthesis as a readout of replication initiation, no pppApG was detected when a PB1-PA dimer was used to catalyze synthesis, whereas the heterotrimeric polymerase complex (PB1-PB2-PA) produced readily detectable pppApG [1]. This finding contradicts a previous report using baculovirus-expressed polymerase and establishes pppApG detection as a functional test for intact trimeric polymerase activity [1]. ATP, AMP, and ADP can each substitute for ATP in pppApG synthesis reactions catalyzed by recombinant RNP or trimeric polymerase [1].

Influenza polymerase complex replication initiation PB1-PA dimer

pppApG as Predominant Dimer Product of Phage P4 α Protein Primase Activity

Phage P4 α protein generates di- to pentaribonucleotides on single-stranded phage fd DNA in vitro. The predominant product is the dimer pppApG, on which most of the longer oligoribonucleotides are based [1]. pppApG synthesis was also detectable using DNA oligonucleotides of defined sequence as templates [1]. The α protein is unique among prokaryotic and eukaryotic replication systems in combining origin recognition, helicase, and primase activities on a single polypeptide chain [1].

Phage P4 replication DNA primase pppApG dimer

pppApG Binds EcCdnD Whereas GTP Alone Does Not: Evidence for Linear Intermediate in Cyclic Trinucleotide Synthesis

Isothermal titration calorimetry (ITC) demonstrated that GTP alone does not bind to EcCdnD, a CD-NTase from Enterobacter cloacae that produces cyclic AMP-AMP-GMP [1]. However, EcCdnD does bind pppApG, which is proposed as a possible intermediate in the enzymatic pathway [1]. The enzyme is active on ATP or a mixture of ATP and GTP, with Mg²⁺ as the optimal metal cofactor [1].

CD-NTase cyclic AMP-AMP-GMP second messenger

E. coli Primase K241R Mutant Synthesizes Wild-Type Levels of pppApG but Fails Chain Elongation

The K241R mutant of E. coli primase is almost unable to synthesize full-length primer RNA (pRNA) on the SSB/R199G4oric template, but it synthesizes a pppApG dimer plus trace amounts of 8- to 11-nucleotide pRNA from the phage G4 oric DNA initiation site [1]. The amount of pppApG dimer synthesized by K241R-primase is similar to that synthesized by wild-type primase, demonstrating that initiation is normal but chain elongation is defective [1].

E. coli primase K241R mutant primer RNA elongation

pppApG Optimal Application Scenarios in Virology, Enzymology, and Bacterial Signaling Research


Influenza Virus Replication Initiation Assays Distinguishing cRNA vs vRNA Promoter Utilization

pppApG is the preferred substrate for in vitro assays designed to detect and differentiate de novo initiation on cRNA versus vRNA promoters by influenza RNA polymerase [1]. Its internal initiation on cRNA promoters and terminal initiation on vRNA promoters provide a direct readout of promoter-specific polymerase behavior that cannot be recapitulated with ApG-primed transcription [1].

Functional Validation of Recombinant Heterotrimeric Influenza Polymerase Complex Integrity

Detection of pppApG synthesis is a stringent functional marker for confirming the presence of an intact PB1-PB2-PA heterotrimeric polymerase complex [2]. Since PB1-PA dimers produce no detectable pppApG, this assay is suitable for quality control of recombinant polymerase preparations and for screening inhibitors that disrupt trimer assembly [2].

Mechanistic Studies of Bacterial CD-NTases and Cyclic Trinucleotide Biosynthesis

pppApG is a valuable tool compound for investigating the catalytic mechanism of cGAS/DncV-like nucleotidyltransferases (CD-NTases) such as EcCdnD [3]. Its binding to EcCdnD—contrasting with the lack of GTP binding—supports its role as a linear intermediate and enables structural and kinetic studies of cyclic AMP-AMP-GMP biosynthesis [3].

Dissecting Primase Initiation vs Elongation in DNA Replication Systems

pppApG synthesis provides a specific readout for primase initiation activity uncoupled from chain elongation [4]. This application is particularly relevant for characterizing primase mutants (e.g., E. coli K241R) and for screening small-molecule modulators that selectively target the initiation step of primer RNA synthesis [4].

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